(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGFUZXDGVDEZ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539264 | |
| Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155897-72-6 | |
| Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Hydroxyl Group Protection
The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl moiety of the precursor alcohol. This reaction is typically conducted using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The solvent of choice is anhydrous dimethylformamide (DMF) or dichloromethane (DCM) , with reactions proceeding at 0°C to room temperature under an inert atmosphere.
Example Protocol
Step 2: Esterification of the Carboxylic Acid
The carboxylic acid intermediate is converted to the methyl ester using methyl iodide (MeI) or diazomethane in the presence of a base such as potassium carbonate (K₂CO₃) . Alternatively, Fischer esterification with methanol and catalytic sulfuric acid may be employed.
Example Protocol
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Starting Material : 3-[(TBDMS)oxy]-2-methyl-butanoic acid
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Reagents : MeI (1.5 equiv), K₂CO₃ (2.0 equiv)
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Solvent : Acetone (0.2 M)
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Conditions : Reflux, 6–8 hours
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Yield : 78–85%
Stereochemical Considerations
The (R,S) configuration necessitates precise stereochemical control, often achieved via chiral auxiliaries or asymmetric catalysis . For instance, the use of Evans’ oxazolidinone auxiliaries enables enantioselective formation of the α-methyl center.
Case Study: Evans’ Auxiliary Approach
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Coupling : The carboxylic acid is coupled to (4R)-4-phenyl-2-oxazolidinone to form a chiral enolate.
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Asymmetric Alkylation : Methylation with methylmagnesium chloride under Cu(I) catalysis yields the desired (2S,3R)-stereochemistry.
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Auxiliary Removal : Hydrolysis or transesterification releases the target ester with retained configuration.
Key Data
| Parameter | Value |
|---|---|
| Diastereomeric Excess (de) | >98% |
| Yield After Purification | 70–75% |
Catalysts and Reagents
Catalysts
Critical Reagents
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TBDMS-Cl : Optimal for steric protection with moderate lability.
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Sodium Triacetoxyborohydride (STAB) : Facilitates reductive amination in related pathways.
Purification and Characterization
Purification Techniques
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients (80:20 → 60:40).
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Crystallization : From ethanol/water mixtures for high-purity isolates.
Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.08 (s, 6H, Si(CH₃)₂), 1.28 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ 18.2 (SiC), 25.8 (C(CH₃)₃) |
| IR (cm⁻¹) | 1745 (C=O), 1250 (Si-O) |
Industrial-Scale Production Methods
Scaling this synthesis requires addressing:
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Cost Efficiency : Bulk procurement of TBDMS-Cl and chiral auxiliaries.
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Process Intensification : Continuous flow reactors to enhance mixing and heat transfer.
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Waste Management : Recycling of silylation byproducts (e.g., imidazole hydrochloride).
Benchmark Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Annual Output | 10 g | 50 kg |
| Purity | >99% | >98% |
| Cost per Kilogram | $12,000 | $1,800 |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Applications
1.1 Protecting Group in Organic Synthesis
One of the primary uses of TBS esters is as a protecting group for alcohols during organic synthesis. The tert-butyldimethylsilyl (TBS) group is stable under various reaction conditions and can be selectively removed under mild acidic conditions, making it ideal for multi-step synthesis.
Case Study: Synthesis of Complex Natural Products
In the synthesis of complex natural products like the alkaloid (+)-corynantheidine, TBS esters have been utilized effectively to protect hydroxyl groups, allowing for selective reactions at other functional sites. This methodology enhances the overall yield and purity of the final product .
1.2 Synthesis of Biologically Active Compounds
TBS esters are frequently employed in the synthesis of biologically active compounds, including pharmaceuticals. For instance, they have been used in the synthesis of antiviral agents and anti-cancer drugs.
Data Table: Selected Compounds Synthesized Using TBS Esters
| Compound Name | Application Area | Reference |
|---|---|---|
| (+)-Corynantheidine | Alkaloid synthesis | |
| Antiviral agents | Virology | |
| Anti-cancer drugs | Oncology |
Pharmaceutical Applications
2.1 Drug Development
The use of TBS esters in drug development has been pivotal due to their ability to enhance solubility and bioavailability of pharmaceutical compounds. By modifying the chemical structure with TBS groups, researchers can improve pharmacokinetic properties.
Case Study: Anticancer Drug Development
In a recent study, researchers synthesized a series of TBS-protected derivatives of known anticancer agents to evaluate their efficacy. The modified compounds exhibited improved solubility and enhanced cellular uptake, leading to increased cytotoxicity against cancer cell lines .
2.2 Formulation Chemistry
TBS esters are also utilized in formulation chemistry to stabilize active pharmaceutical ingredients (APIs). Their ability to form stable complexes with APIs helps in maintaining the integrity and efficacy of drug formulations.
Analytical Applications
3.1 Chromatography
In analytical chemistry, TBS esters are employed as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC). They facilitate the separation and identification of alcohols and other functional groups.
Data Table: Analytical Methods Utilizing TBS Esters
| Method | Application | Benefits |
|---|---|---|
| Gas Chromatography | Alcohol analysis | Increased volatility |
| High-Performance Liquid Chromatography | Functional group identification | Enhanced resolution |
Mechanism of Action
The mechanism of action of (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions (e.g., tetrabutylammonium fluoride).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl (R)-3-((tert-Butyldimethylsilyl)oxy)-2-Methylpropanoate (CAS: Not provided)
- Structure: Propanoate backbone (C3) vs. butanoate (C4) in the target compound.
- Synthesis : Prepared via TBSCl protection of (R)-Roche ester (95% yield) .
- Reactivity : Shorter chain length may reduce steric hindrance during nucleophilic attacks compared to the C4 analog.
Methyl (2S)-2-Hydroxy-3-Methylbutanoate (CAS: Not provided)
- Structure : Lacks the TBS group; unprotected hydroxyl at C2.
- Properties : Higher polarity and reactivity due to free hydroxyl, leading to lower stability in acidic/oxidative conditions .
(S)-2-[(tert-Butoxycarbonyl)Amino]-3-Methylbutanoic Acid Chloromethyl Ester (CAS: 40224-39-3)
Stereoisomers and Diastereomers
(2S,3R)-2-Hydroxy-3-Methyl-Butanedioic Acid Dimethyl Ester (CAS: 73890-17-2)
- Structure : Diester with hydroxyl and methyl groups at C2 and C3.
- Physical Properties : Higher molecular weight (176.17 g/mol) and polarity due to two ester groups and hydroxyl .
(2R,4S)-N-Benzyl-2-t-Butyloxazolidine-4-Carboxylic Acid, Methyl Ester (CAS: 145451-89-4)
Silyl-Protected Analogs
(S)-3-((tert-Butyldimethylsilyl)oxy)-2-Methylpropan-1-ol (CAS: Not provided)
- Structure : TBS-protected primary alcohol instead of ester.
- Synthesis: Derived from reduction of Methyl (R)-3-(TBS-oxy)-2-methylpropanoate (92% yield) .
- Reactivity : Terminal hydroxyl enables further functionalization (e.g., oxidation to aldehydes).
Comparative Data Table
Key Research Findings
- Synthetic Utility : TBS-protected esters like the target compound are preferred for their stability under basic/acidic conditions, enabling stepwise deprotection in multi-step syntheses .
- Steric Effects : The tert-butyl group in TBS and oxazolidine derivatives significantly influences reaction pathways by hindering nucleophilic access .
- Polarity Trends: Unprotected hydroxyl analogs (e.g., Methyl (2S)-2-hydroxy-3-methylbutanoate) exhibit higher solubility in polar solvents but lower thermal stability .
Biological Activity
(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester, often abbreviated as TBDMS-O-methyl ester, is a chemically modified compound that serves as a versatile reagent in organic synthesis. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
This compound features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used to protect hydroxyl groups during chemical reactions. The general structure can be represented as:
The TBDMS group enhances the stability and reactivity of the compound in various biological contexts. Key mechanisms include:
- Protection of Hydroxyl Groups : The TBDMS group protects hydroxyl functionalities, allowing for selective reactions without interference from other reactive sites.
- Biochemical Pathways : The compound can participate in metabolic pathways through enzymatic transformations, influencing various biological processes.
Antitumor Activity
Research has indicated that derivatives of TBDMS-O-methyl ester exhibit notable antitumor properties. For instance, studies have shown that compounds with similar silyl groups can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. A specific study demonstrated that certain analogs displayed higher antitumoral activity compared to standard treatments like cisplatin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property is particularly valuable in developing treatments for chronic inflammatory diseases.
Case Studies
- Synthesis and Antitumor Evaluation : A study published in Tetrahedron Letters explored the synthesis of TBDMS derivatives and their evaluation against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
- Pharmacological Applications : In another investigation, TBDMS-O-methyl ester was utilized in synthesizing biologically active molecules. These derivatives were tested for their ability to interact with GABA receptors, highlighting their potential in treating neurological disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester, and how do reaction conditions affect yield?
- Methodology : Two main approaches are employed:
- Esterification : React the carboxylic acid precursor with methanol using acid catalysts (e.g., H₂SO₄) under reflux (60–80°C). Yields typically range from 70–85% when using anhydrous conditions .
- Silylation-Esterification : First, protect the hydroxyl group using tert-butyldimethylsilyl (TBDMS) triflate in DMF with imidazole as a base. Subsequent esterification with methyl iodide in THF achieves 80–88% yield .
- Key Variables : Moisture degrades silyl ethers; thus, reactions require inert atmospheres (N₂/Ar). Elevated temperatures (>90°C) risk desilylation.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. The compound is hygroscopic; store in sealed containers under argon at –20°C .
- Waste Management : Quench with 10% K₂CO₃ in methanol to hydrolyze silyl ethers before disposal. Collect organic waste separately for incineration .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Primary Techniques :
- ¹H/¹³C NMR : Identify methyl (δ 0.1–0.3 ppm for TBDMS) and ester (δ 3.6–3.7 ppm for OCH₃) groups.
- HRMS : Confirm molecular ion [M+Na]⁺ with <2 ppm error.
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses involving this compound?
- Chiral Auxiliaries : Use (S)-oxazolidinone derivatives to control stereochemistry during acylation. Remove the auxiliary via hydrolysis (LiOH/H₂O₂) to retain configuration .
- Kinetic Resolution : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer, achieving >95% ee .
Q. What strategies mitigate desilylation during catalytic hydrogenation or acidic workups?
- Protection : Replace TBDMS with acid-stable groups (e.g., triisopropylsilyl) if strong acids (TFA) are needed.
- Mild Conditions : Use Pd/C (1 atm H₂, RT) for hydrogenolysis instead of HCl/MeOH. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane:EtOAc 7:3) .
Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?
- Stability Data :
| Solvent | Temperature (°C) | Degradation (%/month) |
|---|---|---|
| Anhydrous THF | –20 | <1% |
| CDCl₃ | 25 | 5–7% |
| DMSO | 25 | 15–20% |
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed optical rotation values?
- Troubleshooting Steps :
Verify purity via HPLC (≥98%).
Confirm solvent polarity (e.g., CHCl₃ vs. DMSO) affects optical rotation.
Check for residual chiral catalysts (e.g., Pd or enzymes) via ICP-MS .
- Case Study : A 10% deviation in [α]D²⁵ was traced to residual imidazole; washing with 1M HCl resolved the issue .
Stereochemical Considerations
Q. What methods validate the (R,S) configuration in synthetic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
